GSK-3β Target Engagement: Negative Selectivity Evidence Distinguishing Phenoxypropanamide from Furan-2-Carboxamide Analog
In a high-throughput screening (HTS) dose-response assay against human glycogen synthase kinase-3 beta (GSK-3β), the close structural analog N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-furamide (furanyl analog) showed an EC50 > 300,000 nM, indicating essentially no inhibitory activity . This result, sourced from the Broad Institute and curated in PubChem BioAssay (AID 434954), establishes a critical baseline: the 2,5-dichlorophenyl-oxadiazole core alone is insufficient for GSK-3β engagement . The target compound CAS 891135-82-3, by contrast, replaces the furan-2-carboxamide with a 3-phenoxypropanamide chain, introducing an ether oxygen and extended linker that may alter hinge-region hydrogen bonding. No direct GSK-3β data are available for CAS 891135-82-3; however, the negative data for the furanyl analog demonstrates that side-chain identity is a stringent determinant of target engagement, not merely a passive structural variation .
| Evidence Dimension | GSK-3β inhibitory activity (EC50) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-furamide: EC50 > 300,000 nM |
| Quantified Difference | Not quantifiable for target compound; comparator shows >300-fold higher EC50 than typical GSK-3β reference inhibitors (e.g., compound 20x IC50 = 44 nM) |
| Conditions | GSK-3β HTS dose-response assay, Broad Institute, PubChem AID 434954 |
Why This Matters
Procurement teams screening for kinase-focused chemical probes should note that the furanyl analog is inactive against GSK-3β; the phenoxypropanamide analog represents a structurally distinct chemotype whose target profile requires de novo experimental determination rather than extrapolation from in-class data.
- [1] BindingDB Entry BDBM70158. Affinity Data: EC50 > 3.00E+5 nM against GSK-3β (Human). PubChem BioAssay AID 434954. View Source
- [2] PubChem BioAssay AID 434954: GSK-3β Dose Response HTS. Broad Institute. View Source
- [3] Saitoh M, et al. Design, synthesis and SAR of 1,3,4-oxadiazole derivatives as GSK-3β inhibitors. Bioorg Med Chem. 2009;17:2017–2029. View Source
